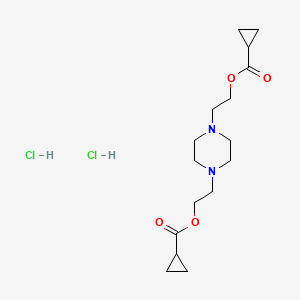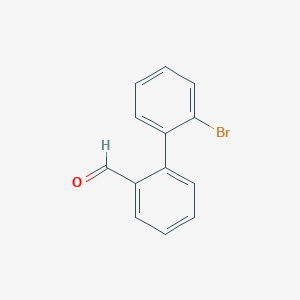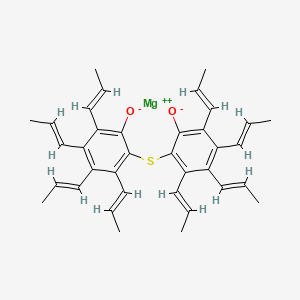
Magnesium thiobis(tetrapropenylphenolate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium thiobis(tetrapropenylphenolate) is a chemical compound with the molecular formula C36H40MgO2S and a molecular weight of 561.0716 g/mol . It is known for its unique structure, which includes magnesium coordinated with thiobis(tetrapropenylphenolate) ligands. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of magnesium thiobis(tetrapropenylphenolate) typically involves the reaction of magnesium salts with thiobis(tetrapropenylphenolate) ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of magnesium thiobis(tetrapropenylphenolate) often involves large-scale synthesis using high-purity starting materials and optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium thiobis(tetrapropenylphenolate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced species .
Applications De Recherche Scientifique
Magnesium thiobis(tetrapropenylphenolate) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals, coatings, and materials with unique properties
Mécanisme D'action
The mechanism of action of magnesium thiobis(tetrapropenylphenolate) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers and influencing their reactivity. It may also interact with biological molecules, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to magnesium thiobis(tetrapropenylphenolate) include:
- Magnesium bis(phenolate)
- Magnesium bis(thiophenolate)
- Magnesium bis(tetraphenylphenolate)
Uniqueness
Magnesium thiobis(tetrapropenylphenolate) is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .
Propriétés
Numéro CAS |
68974-78-7 |
|---|---|
Formule moléculaire |
C36H40MgO2S |
Poids moléculaire |
561.1 g/mol |
Nom IUPAC |
magnesium;2-[2-oxido-3,4,5,6-tetrakis[(E)-prop-1-enyl]phenyl]sulfanyl-3,4,5,6-tetrakis[(E)-prop-1-enyl]phenolate |
InChI |
InChI=1S/C36H42O2S.Mg/c1-9-17-25-27(19-11-3)31(23-15-7)35(33(37)29(25)21-13-5)39-36-32(24-16-8)28(20-12-4)26(18-10-2)30(22-14-6)34(36)38;/h9-24,37-38H,1-8H3;/q;+2/p-2/b17-9+,18-10+,19-11+,20-12+,21-13+,22-14+,23-15+,24-16+; |
Clé InChI |
HDGPYJDXJPCDAI-ZKPHHARPSA-L |
SMILES isomérique |
C/C=C/C1=C(C(=C(C(=C1/C=C/C)[O-])SC2=C(C(=C(C(=C2[O-])/C=C/C)/C=C/C)/C=C/C)/C=C/C)/C=C/C)/C=C/C.[Mg+2] |
SMILES canonique |
CC=CC1=C(C(=C(C(=C1C=CC)[O-])SC2=C(C(=C(C(=C2[O-])C=CC)C=CC)C=CC)C=CC)C=CC)C=CC.[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,8-Diazabicyclo[3.2.1]octane,8-(phenylmethyl)-](/img/structure/B13775995.png)

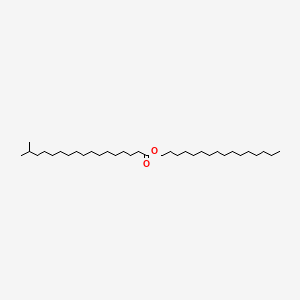
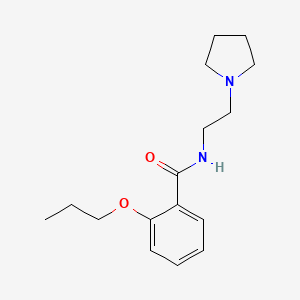

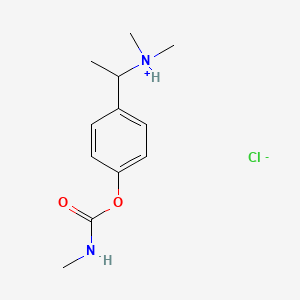
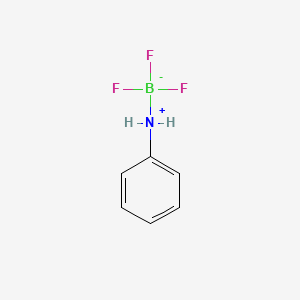
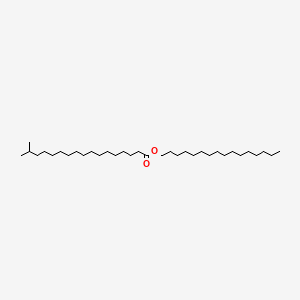
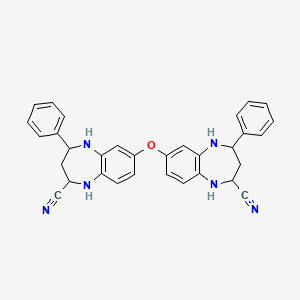
![(2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane](/img/structure/B13776042.png)
![Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]-](/img/structure/B13776062.png)
